Cas no 28232-34-0 (2-(4-methylphenoxy)-5-nitropyridine)
2-(4-methylphenoxy)-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-methylphenoxy)-5-nitropyridine
- 2-(4-CHLOROPHENOXY)-5-NITROPYRIMIDINE
- 2-(4-Methoxyphenoxy)-5-nitropyridine
- 5-nitro-2-(p-tolyloxy)pyrimidine
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- MDL: MFCD00117669
Computed Properties
- Exact Mass: 230.0692
Experimental Properties
- PSA: 65.26
2-(4-methylphenoxy)-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 120285-1g |
2-(4-Methoxyphenoxy)-5-nitropyridine, >95% |
28232-34-0 | >95% | 1g |
$275.00 | 2023-09-07 | |
| Matrix Scientific | 120286-1g |
2-(4-Methylphenoxy)-5-nitropyridine, >95% |
28232-34-0 | >95% | 1g |
$275.00 | 2023-09-07 |
2-(4-methylphenoxy)-5-nitropyridine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 2-(4-methylphenoxy)-5-nitropyridine
Introduction to 2-(4-methylphenoxy)-5-nitropyridine (CAS No. 28232-34-0)
2-(4-methylphenoxy)-5-nitropyridine, also known by its CAS registry number CAS No. 28232-34-0, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a nitro group at the 5-position and a phenoxy group at the 2-position, where the phenoxy group itself is substituted with a methyl group at the para position. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it an interesting subject of study for researchers in medicinal chemistry, agrochemistry, and materials science.
The synthesis of 2-(4-methylphenoxy)-5-nitropyridine typically involves multi-step organic reactions, often starting from pyridine derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging modern catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and minimize by-products, which is particularly relevant in the context of sustainable chemical manufacturing.
In terms of chemical properties, 2-(4-methylphenoxy)-5-nitropyridine exhibits strong electron-withdrawing effects due to the nitro group, which significantly influences its reactivity in various chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals. Recent studies have highlighted its potential as a precursor for bioactive compounds, particularly in the development of new classes of antibiotics and anticancer agents.
The biological activity of 2-(4-methylphenoxy)-5-nitropyridine has been a focal point of recent research efforts. Preclinical studies suggest that this compound possesses potent antimicrobial properties, targeting a range of bacterial and fungal pathogens. Additionally, investigations into its cytotoxicity have revealed selective activity against cancer cell lines, underscoring its potential as a lead compound for drug discovery programs.
From an environmental perspective, understanding the fate and behavior of CAS No. 28232-34-0 in natural systems is crucial for assessing its ecological impact. Recent environmental toxicology studies have evaluated its biodegradability and potential toxicity to aquatic organisms. These findings are essential for guiding safe handling practices and regulatory frameworks surrounding this compound.
In conclusion, 2-(4-methylphenoxy)-5-nitropyridine (CAS No. 28232-34-0) stands as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and biological evaluations, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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